molecular formula C8H10BrNO2 B1449450 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one CAS No. 1881138-28-8

6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one

Cat. No. B1449450
M. Wt: 232.07 g/mol
InChI Key: XLIDTLVEQNWSJJ-UHFFFAOYSA-N
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Description

6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one (BMEPDP) is an organic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. BMEPDP is a heterocyclic compound containing both a pyridine and an ethyl group. It is a colorless solid with a melting point of 58 °C and a boiling point of 204 °C. BMEPDP is soluble in water and is relatively stable in air.

Scientific Research Applications

Bromination and Synthesis

  • Bromination of dihydropyridines, including compounds similar to 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, is a key process in organic chemistry. This process can lead to the formation of various derivatives, which have potential applications in further chemical synthesis (Skrastin'sh et al., 1991).

  • Research on the synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are structurally related to the chemical , reveals the importance of these compounds in the development of biologically active esters (Andzans et al., 2013).

Biological Activity

  • Certain derivatives of 1,4-dihydropyridines, similar to the compound of interest, have been found to exhibit potential antiarrhythmic properties and calcium channel antagonistic activity. This suggests a possible area of pharmacological research and application for such compounds (Holt & Caignan, 2000).

Synthetic Utility

  • The synthesis and characterization of various dihydropyridine derivatives, including 6-bromo-1,2-dihydropyridin-2-ones, have been investigated for their utility in creating lipid-like compounds and other organic structures. This highlights the synthetic utility of such compounds in the field of organic chemistry (Rucins et al., 2020).

Antimicrobial Properties

  • Research on cyanopyridine derivatives, which are structurally related to 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, indicates that these compounds can be synthesized with various functional groups and have shown antimicrobial activity against a range of bacteria. This suggests potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

6-bromo-1-(2-methoxyethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-12-6-5-10-7(9)3-2-4-8(10)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIDTLVEQNWSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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